molecular formula C17H19NO2 B15306956 Ethyl (benzhydryl-amino)-acetate

Ethyl (benzhydryl-amino)-acetate

Cat. No.: B15306956
M. Wt: 269.34 g/mol
InChI Key: PFTQSSBLCXBZCP-UHFFFAOYSA-N
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Description

Ethyl (benzhydryl-amino)-acetate is an organic compound that belongs to the class of benzhydryl compounds. These compounds are characterized by the presence of a benzhydryl group, which consists of two benzene rings connected by a single methane group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (benzhydryl-amino)-acetate typically involves the reaction of benzhydrylamine with ethyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like ethanol and a temperature range of 50-70°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (benzhydryl-amino)-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzhydryl ketone derivatives.

    Reduction: Reduction reactions can convert the compound into benzhydryl alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and ethyl chloroacetate are commonly used.

Major Products Formed

    Oxidation: Benzhydryl ketone derivatives.

    Reduction: Benzhydryl alcohol derivatives.

    Substitution: Various substituted benzhydryl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (benzhydryl-amino)-acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (benzhydryl-amino)-acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Its benzhydryl group allows it to interact with aromatic systems, making it useful in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzhydryl alcohol: Similar structure but with a hydroxyl group instead of an ethyl ester.

    Benzhydryl ketone: Contains a carbonyl group instead of an ethyl ester.

    Benzhydryl chloride: Has a chloride group instead of an ethyl ester.

Uniqueness

Ethyl (benzhydryl-amino)-acetate is unique due to its ethyl ester group, which provides distinct reactivity and chemical properties compared to other benzhydryl derivatives. This makes it particularly useful in specific synthetic applications where the ester functionality is required.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

ethyl 2-(benzhydrylamino)acetate

InChI

InChI=1S/C17H19NO2/c1-2-20-16(19)13-18-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17-18H,2,13H2,1H3

InChI Key

PFTQSSBLCXBZCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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